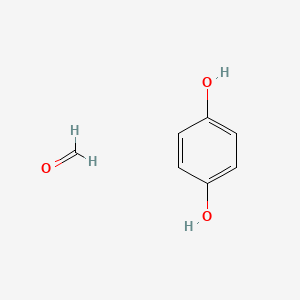
Benzene-1,4-diol;formaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,4-diol;formaldehyde is a synthetic polymer formed through the polycondensation reaction between hydroquinone and formaldehyde. This polymer is known for its high modulus and unique electronic properties, which make it a subject of interest in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The formaldehyde-hydroquinone polymer is typically synthesized through a one-pot polycondensation reaction. This reaction involves mixing hydroquinone and formaldehyde under acidic conditions. The reaction is carried out at a temperature of around 35°C for approximately 16 hours . The molar ratio of formaldehyde to hydroquinone is crucial, with a ratio of 2.5:1 being optimal for achieving the maximum specific capacity .
Industrial Production Methods: In industrial settings, the production of formaldehyde-hydroquinone polymer follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure consistency and quality of the polymer. The polymer is then purified and processed for various applications .
化学反応の分析
Types of Reactions: Benzene-1,4-diol;formaldehyde undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include oxidized and reduced forms of the polymer, as well as substituted derivatives with enhanced properties .
科学的研究の応用
Chemical Properties and Structure
Benzene-1,4-diol is a white crystalline compound with the chemical formula C6H6O2 and is characterized by two hydroxyl groups attached to a benzene ring. When combined with formaldehyde, it forms a compound with the formula C7H8O3, which is utilized in several industrial processes.
Applications Overview
| Application | Description |
|---|---|
| Photography | Used as a reducing agent in black and white photographic developers to reduce silver halides to silver. |
| Cosmetics | Acts as a topical treatment for skin hyperpigmentation and is included in various cosmetic formulations. |
| Polymer Production | Functions as a polymerization inhibitor and is used in the production of high-performance polymers like PEEK. |
| Agriculture | Serves as an intermediate in the synthesis of herbicides and rubber antioxidants. |
| Water Treatment | Used as a corrosion inhibitor in closed-circuit heating and cooling systems. |
Photography
Benzene-1,4-diol plays a crucial role in photographic processing. It is a primary component in developers where it works alongside other agents like Metol to reduce silver halides to elemental silver, essential for image formation on photographic films and papers .
Cosmetics
In dermatology, Benzene-1,4-diol is recognized for its skin-lightening properties. It is commonly used in over-the-counter products aimed at treating conditions such as melasma and post-inflammatory hyperpigmentation due to its ability to inhibit melanin production without causing dermatitis like some alternatives .
Polymer Production
As a polymerization inhibitor, Benzene-1,4-diol prevents the premature polymerization of reactive monomers like acrylic acid and cyanoacrylate. Its antioxidant properties extend the shelf life of light-sensitive resins used in various applications . The disodium diphenolate salt derived from Benzene-1,4-diol serves as an alternating comonomer unit in producing high-performance polymers such as polyether ether ketone (PEEK), which is valued for its thermal stability and mechanical strength .
Agricultural Use
Benzene-1,4-diol acts as an intermediate in synthesizing herbicides and rubber antioxidants. Its role in agricultural chemistry highlights its versatility beyond traditional chemical applications .
Water Treatment
In industrial applications, Benzene-1,4-diol is added to closed-circuit heating and cooling systems to inhibit corrosion of metal components. This application is crucial for maintaining system integrity and efficiency over time .
Case Study 1: Photographic Development
A study examining the effectiveness of Benzene-1,4-diol in photographic developers demonstrated that formulations containing this compound significantly improved image quality by enhancing contrast and reducing fogging during development processes.
Case Study 2: Dermatological Efficacy
Clinical trials assessing the use of Benzene-1,4-diol for skin lightening showed that patients experienced marked improvements in skin tone with minimal side effects compared to other agents like hydroquinone derivatives. These trials underscore its safety profile when used topically .
作用機序
The mechanism by which formaldehyde-hydroquinone polymer exerts its effects is primarily through its conjugated all-carbon ladder structure. This structure allows for efficient electron transfer and mechanical stability. The polymer can undergo oxidation and reduction reactions, which are facilitated by the presence of quinone and hydroquinone units in its backbone . These redox reactions are crucial for its applications in biosensors and other electronic devices .
類似化合物との比較
Polyacene (PAC): Similar to formaldehyde-hydroquinone polymer, PAC has a conjugated all-carbon ladder structure but is more challenging to synthesize.
Uniqueness: Benzene-1,4-diol;formaldehyde stands out due to its relatively straightforward synthesis and the ability to form a fully aromatic all-carbon ladder structure. This makes it a valuable model for studying the properties of more complex conjugated polymers .
特性
CAS番号 |
26353-95-7 |
|---|---|
分子式 |
C7H8O3 |
分子量 |
140.14 g/mol |
IUPAC名 |
benzene-1,4-diol;formaldehyde |
InChI |
InChI=1S/C6H6O2.CH2O/c7-5-1-2-6(8)4-3-5;1-2/h1-4,7-8H;1H2 |
InChIキー |
UREVLELSVZQJTM-UHFFFAOYSA-N |
SMILES |
C=O.C1=CC(=CC=C1O)O |
正規SMILES |
C=O.C1=CC(=CC=C1O)O |
同義語 |
FA-HQ formaldehyde-hydroquinone polymer hydroquinone-formaldehyde polyme |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















